An In-depth Technical Guide to the Synthesis and Characterization of Tetrasodium Glutamate Diacetate (GLDA)
An In-depth Technical Guide to the Synthesis and Characterization of Tetrasodium Glutamate Diacetate (GLDA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrasodium glutamate diacetate, also known as N,N-bis(carboxymethyl)-L-glutamic acid tetrasodium salt (GLDA), is a high-purity, versatile, and readily biodegradable chelating agent.[1][2][3][4][5] Derived from the natural and renewable raw material L-glutamic acid, GLDA has emerged as a sustainable alternative to traditional chelating agents like EDTA and NTA.[1][2][3][6] This technical guide provides a comprehensive overview of the synthesis and characterization of GLDA, including detailed experimental protocols, quantitative data analysis, and visualization of key processes. Its excellent chelating efficacy, high solubility over a wide pH range, and thermal stability make it a valuable component in various industrial and scientific applications, including cosmetics, cleaning products, and water treatment.[1][2][3][6]
Introduction
Tetrasodium glutamate diacetate (GLDA) is an aminopolycarboxylate chelating agent that has gained significant attention for its favorable environmental profile and strong performance characteristics.[1][6] As a biodegradable and plant-derived material, it aligns with the growing demand for sustainable chemical solutions.[1][6][7] GLDA effectively sequesters a variety of metal ions, preventing their participation in undesirable chemical reactions and thereby enhancing the stability and efficacy of formulations.[1][2] This guide is intended for researchers and professionals in drug development and other scientific fields who require a thorough understanding of the synthesis and analytical characterization of this important molecule.
Synthesis of Tetrasodium Glutamate Diacetate
The industrial synthesis of GLDA is primarily accomplished through the carboxymethylation of L-glutamic acid or its salts. Several synthetic routes have been developed, each with distinct advantages and challenges. The most common approaches are detailed below.
Synthesis via Strecker-type Reaction with Cyanide and Formaldehyde
A prevalent industrial method for producing GLDA involves a continuous process that utilizes monosodium glutamate, sodium cyanide, and formaldehyde as primary reactants. This method is a variation of the Strecker synthesis, which is a well-established route for the synthesis of amino acids.
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Reaction Setup: A continuous reactor system consisting of two stirred-tank reactors in series is employed. The first reactor is maintained at a temperature of 100°C.
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Reagent Feed: Aqueous solutions of sodium cyanide (30%), formaldehyde (37%), and monosodium glutamate (40%) are continuously fed into the first reactor at specified flow rates (e.g., 350 kg/h , 175 kg/h , and 422 kg/h , respectively).
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First Stage Reaction: The reactants undergo rapid reaction under vigorous stirring in the first reactor, leading to the formation of an intermediate nitrile compound. Ammonia gas is generated as a byproduct and is collected from the top of the reactor.
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Second Stage Reaction (Hydrolysis): The reaction mixture from the first reactor is continuously transferred to the second reactor, which is maintained at a higher temperature. In this stage, the nitrile intermediate is hydrolyzed under alkaline conditions to form the tetrasodium salt of glutamic acid diacetate. Additional ammonia is generated and collected.
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Product Work-up: The resulting solution from the second reactor is transferred to a storage tank for decolorization, filtration, and concentration adjustment to yield the final GLDA solution.
Caption: Strecker-type synthesis workflow for GLDA.
Synthesis from Monosodium Glutamate and Hydroxyacetonitrile
An alternative continuous synthesis method avoids the direct use of sodium cyanide by employing hydroxyacetonitrile.
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Reagent Preparation: Prepare aqueous solutions of monosodium glutamate and hydroxyacetonitrile at specified concentrations.
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Reaction: The two solutions are continuously pumped into a tubular reactor. The reaction is carried out at a controlled temperature, for example, between 30°C and 110°C.[8]
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Hydrolysis: The intermediate product from the tubular reactor is then subjected to hydrolysis with sodium hydroxide to yield GLDA and ammonia. The ammonia is removed, and the resulting GLDA solution is collected.
Quantitative Data from Synthesis
The following table summarizes the reported yields for the continuous synthesis of GLDA from monosodium glutamate and hydroxyacetonitrile under various reaction conditions.[8]
| Molar Ratio (Hydroxyacetonitrile:MSG) | Temperature (°C) | Residence Time (min) | Yield (%) |
| 1.8:1 | 110 | 20 | 70 |
| 2.2:1 | 30 | 50 | 97 |
| 2.2:1 | 60 | 4 | 95 |
Characterization of Tetrasodium Glutamate Diacetate
The comprehensive characterization of GLDA is essential to confirm its chemical structure, purity, and concentration. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
¹H NMR spectroscopy is a powerful tool for the structural elucidation of GLDA. A Certificate of Analysis for a commercial GLDA product confirms that ¹H NMR is used for structure identification.[9] The spectrum is expected to be consistent with the chemical structure of tetrasodium N,N-bis(carboxymethyl)-L-glutamate.
FTIR spectroscopy provides information about the functional groups present in the GLDA molecule. The spectrum is expected to show characteristic absorption bands for the carboxylate groups and the C-N bonds.
Mass spectrometry is used to determine the molecular weight of GLDA and to provide further structural information. A commercial supplier indicates the use of mass spectrometry for the identification of their GLDA product.[10]
Chromatographic Analysis
HPLC is a standard method for determining the purity and concentration of GLDA. An evaluation report by the European Union Reference Laboratory details a Reversed-Phase HPLC method coupled with UV detection (RP-HPLC-UV) for the determination of GLDA in feed additives and premixtures.[11] For the analysis in feedingstuffs, a more sensitive method using mass spectrometry detection (RP-HPLC-MS) is employed.[11]
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Extraction: A ground feedingstuff sample is extracted with water by shaking for 2 hours, followed by centrifugation.
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Sample Preparation: An aliquot of the supernatant is mixed with a trifluoroacetic acid (TFA) solution and centrifuged again.
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Analysis: The resulting supernatant is filtered and analyzed by RP-HPLC-MS. The mass-to-charge ratio (m/z) of 264.070 is monitored.
Other Analytical Methods
A chelometric titration method is also used to determine the concentration of GLDA solutions, as indicated in a Certificate of Analysis.[9]
Physicochemical Properties and Specifications
GLDA is typically available as a light-yellow clear liquid.[10] Key physical and chemical properties are summarized in the table below.[3][6]
| Property | Value |
| Molecular Formula | C₉H₉NNa₄O₈ |
| Molecular Weight | 351.13 g/mol |
| Appearance | Light-yellow clear liquid |
| pH (1% solution) | 11-12 |
| Solubility | Highly soluble in water |
| Thermal Stability | Stable at high temperatures (e.g., 150-170°C) |
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the synthesis and characterization of GLDA.
Caption: General workflow for GLDA synthesis and characterization.
Conclusion
Tetrasodium glutamate diacetate is a high-performance, biodegradable chelating agent with a well-established synthetic and analytical profile. The synthesis routes, primarily based on the carboxymethylation of L-glutamic acid, can be optimized for high yields and continuous production. A suite of analytical techniques, including NMR, FTIR, MS, and HPLC, provides a robust framework for the comprehensive characterization of GLDA, ensuring its quality and suitability for a wide range of applications in research, pharmaceuticals, and various industries. The information presented in this guide serves as a valuable technical resource for professionals working with this versatile and environmentally friendly molecule.
References
- 1. TETRASODIUM GLUTAMATE DIACETATE (GLDA) - Ataman Kimya [atamanchemicals.com]
- 2. TETRASODIUM GLUTAMATE DIACETATE - Ataman Kimya [atamanchemicals.com]
- 3. TETRASODIUM GLUTAMATE DIACETATE GLDA - Ataman Kimya [atamanchemicals.com]
- 4. TSGD (Tetrasodium Glutamate Diacetate) - Daji Belle [ingredients.dajibelle.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. yuanlianchem.com [yuanlianchem.com]
- 7. puracy.com [puracy.com]
- 8. CN105924365A - Method for continuously synthesizing tetrasodium glutamate diacetate through tubular reactor - Google Patents [patents.google.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Suzhou Health Chemicals Co., Ltd. [healthchems.com]
- 11. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
